Amino-PEG9-Amine

Description

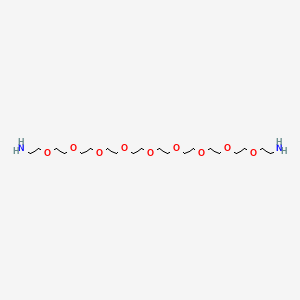

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44N2O9/c21-1-3-23-5-7-25-9-11-27-13-15-29-17-19-31-20-18-30-16-14-28-12-10-26-8-6-24-4-2-22/h1-22H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYRXJJAEDMZGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG9-Amine for Researchers and Drug Development Professionals

Core Principles, Applications, and Experimental Protocols

Introduction: Amino-PEG9-Amine is a bifunctional polyethylene glycol (PEG) derivative that has emerged as a critical tool in biomedical research and drug development. Its unique structure, featuring a hydrophilic nine-unit PEG spacer flanked by two primary amine groups, imparts desirable physicochemical properties for a range of applications. This guide provides a comprehensive overview of this compound, including its chemical properties, applications in bioconjugation and nanotechnology, and detailed experimental protocols.

Physicochemical Properties

This compound is a well-characterized molecule with consistent properties across various suppliers. The key quantitative data are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | Reference |

| Chemical Formula | C20H44N2O9 | [1] |

| Molecular Weight | 456.6 g/mol | [1] |

| CAS Number | 474082-35-4 | [1] |

| Appearance | Liquid | [2] |

| Purity | Typically >95% - 98% | [1] |

| Storage Conditions | -20°C for long-term storage | |

| Solubility | Soluble in water and common organic solvents like DMSO and DMF |

Core Applications

The bifunctional nature of this compound makes it a versatile linker for a multitude of applications in drug delivery, diagnostics, and biomaterial science. The primary amine groups at both ends of the PEG chain can react with various functional groups, such as carboxylic acids and N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reactivity, combined with the hydrophilicity and biocompatibility of the PEG spacer, underpins its utility in several key areas:

-

Bioconjugation: this compound is widely used to conjugate proteins, peptides, antibodies, and other biomolecules. The PEG spacer enhances the solubility and stability of the resulting conjugate while potentially reducing its immunogenicity.

-

Nanoparticle Functionalization: The surface of nanoparticles can be modified with this compound to improve their biocompatibility, increase circulation time, and enable the attachment of targeting ligands. This is crucial for developing targeted drug delivery systems.

-

PROTAC and ADC Development: In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), this compound serves as a flexible linker to connect the targeting moiety (e.g., an antibody or a small molecule) to the therapeutic payload (e.g., a cytotoxic drug or an E3 ligase ligand).

-

Hydrogel and Biomaterial Synthesis: The ability of this compound to act as a crosslinker makes it valuable in the synthesis of hydrogels and other biomaterials for tissue engineering and controlled release applications.

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving this compound. These protocols are based on established methods for amine-reactive PEG linkers and can be adapted for specific research needs.

General Protocol for Amide Bond Formation with Carboxylic Acids

This protocol describes the coupling of this compound to a molecule containing a carboxylic acid group using a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

EDC (or DCC, HATU)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS (optional, for increased efficiency)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: MES buffer (pH 4.5-6.0) or Phosphate Buffered Saline (PBS, pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Dissolve Reactants: Dissolve the carboxylic acid-containing molecule in anhydrous DMF or DMSO. In a separate vial, dissolve this compound in the chosen reaction buffer.

-

Activate Carboxylic Acid: Add a 1.2 to 1.5-fold molar excess of EDC and NHS (or sulfo-NHS) to the carboxylic acid solution. Let the reaction proceed for 15-30 minutes at room temperature to form an active NHS ester.

-

Conjugation: Add the activated carboxylic acid solution to the this compound solution. The molar ratio of the activated molecule to this compound can be varied to control the degree of conjugation.

-

Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching: Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

-

Purification: Purify the conjugate using dialysis, size-exclusion chromatography, or another appropriate method to remove unreacted reagents and byproducts.

General Protocol for Reaction with NHS Esters

This protocol outlines the direct reaction of this compound with an NHS ester-activated molecule. This reaction is generally more straightforward as it does not require a separate activation step.

Materials:

-

This compound

-

NHS ester-activated molecule

-

Anhydrous DMF or DMSO

-

Reaction Buffer: PBS (pH 7.2-8.5)

-

Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

-

Dissolve Reactants: Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO. Dissolve this compound in the reaction buffer.

-

Conjugation: Add the NHS ester solution to the this compound solution. A slight molar excess of the NHS ester may be used.

-

Reaction: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C. The reaction progress can be monitored by chromatography (e.g., TLC or HPLC).

-

Purification: Purify the resulting conjugate to remove unreacted starting materials and byproducts.

Visualizing Reaction Pathways and Workflows

To further elucidate the utility of this compound, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: Amide bond formation using a carbodiimide coupling agent.

Caption: Workflow for nanoparticle surface functionalization.

Caption: Conceptual diagram of PROTAC synthesis using this compound.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure, biocompatibility, and bifunctional reactivity enable a wide range of applications, from fundamental bioconjugation studies to the development of advanced therapeutic and diagnostic agents. The protocols and data presented in this guide offer a solid foundation for the successful implementation of this compound in various research and development endeavors. As the fields of targeted drug delivery and immunotherapy continue to advance, the importance of such precisely engineered linkers is expected to grow, further solidifying the role of this compound in the development of next-generation biomedical technologies.

References

An In-depth Technical Guide to Amino-PEG9-Amine: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG9-Amine is a discrete polyethylene glycol (dPEG®) linker characterized by a chain of nine ethylene glycol units flanked by primary amine groups at both termini. This bifunctional linker is a cornerstone in modern bioconjugation, drug delivery, and nanotechnology, offering a unique combination of hydrophilicity, biocompatibility, and precisely defined length. Its homobifunctional nature allows for the crosslinking of molecules or the modification of surfaces with reactive amine functionalities. This guide provides a comprehensive overview of the structure, physicochemical properties, and key applications of this compound, complete with experimental protocols and logical diagrams to facilitate its use in research and development.

Structure and Physicochemical Properties

The fundamental structure of this compound consists of a 29-atom backbone, providing a well-defined spacer length for conjugation applications. The terminal primary amine groups are reactive towards a variety of functional groups, most notably carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), forming stable amide bonds.[1][2][3]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of this compound.

Table 1: General Properties

| Property | Value | Reference(s) |

| Chemical Formula | C₂₀H₄₄N₂O₉ | [2][4] |

| Molecular Weight | ~456.58 g/mol | |

| CAS Number | 474082-35-4 | |

| Appearance | Liquid or low-melting solid | |

| Purity | >95% (typically >98%) |

Table 2: Solubility and Stability

| Property | Description | Reference(s) |

| Solubility | Soluble in water and aqueous buffers. Soluble in many organic solvents such as DMSO, DMF, and dichloromethane. | |

| Storage | Recommended storage at -20°C for long-term stability. Can be stored at 2-8°C for short periods. | |

| Shipping | Typically shipped at ambient temperature as it is stable for short durations. | |

| Amide Bond Stability | The amide bond formed upon conjugation is generally stable under physiological conditions. Hydrolysis can occur under strongly acidic or basic conditions. |

Core Applications and Experimental Protocols

This compound is a versatile tool in bioconjugation, primarily used as a linker to connect two molecules or to functionalize a surface. Its applications span across drug delivery systems like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the development of hydrogels and surface modifications of nanoparticles. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.

General Bioconjugation Workflow

The following diagram illustrates a typical workflow for conjugating a protein to another molecule (e.g., a small molecule drug) using this compound as a crosslinker.

Experimental Protocol: Conjugation to Carboxylic Acids

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group using carbodiimide chemistry.

Materials:

-

Molecule with a carboxylic acid group (-COOH)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Solution: e.g., hydroxylamine or Tris buffer

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents

Procedure:

-

Reagent Preparation:

-

Dissolve the -COOH containing molecule in Activation Buffer.

-

Prepare stock solutions of EDC and NHS in anhydrous DMF or DMSO.

-

Dissolve this compound in Conjugation Buffer.

-

-

Activation of Carboxylic Acid:

-

Add EDC and NHS to the solution of the -COOH containing molecule.

-

Incubate for 15-30 minutes at room temperature to form the NHS ester.

-

-

Conjugation Reaction:

-

Add the activated molecule solution to the this compound solution.

-

Allow the reaction to proceed for 2 hours to overnight at room temperature with gentle stirring.

-

-

Quenching:

-

Add the quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate chromatography technique such as Size Exclusion Chromatography (SEC) to remove unreacted reagents.

-

Experimental Protocol: Conjugation to NHS Esters

This protocol outlines the reaction of this compound with an NHS ester-activated molecule.

Materials:

-

NHS ester-activated molecule

-

This compound

-

Reaction Buffer: Amine-free buffer, e.g., PBS, pH 7.2-8.5

-

Anhydrous DMF or DMSO

Procedure:

-

Reagent Preparation:

-

Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO immediately before use.

-

Dissolve this compound in the Reaction Buffer.

-

-

Conjugation Reaction:

-

Add the dissolved NHS ester to the this compound solution.

-

Incubate for 1-2 hours at room temperature.

-

-

Purification:

-

Purify the conjugate using a suitable method like dialysis or SEC to remove excess reagents and byproducts.

-

Role in Advanced Drug Delivery Systems

This compound is a critical component in the design of sophisticated drug delivery systems, particularly Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, the PEG linker connects a potent cytotoxic drug to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG component enhances the hydrophilicity of the ADC, which can improve its pharmacokinetic profile and reduce aggregation.

The following diagram illustrates the mechanism of action of an ADC utilizing a PEG linker.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, for which this compound can be a building block, is crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The PEG component can enhance the solubility and cell permeability of the PROTAC molecule.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in the life sciences. Its well-defined structure, bifunctionality, and favorable physicochemical properties make it an ideal linker for a wide range of applications, from fundamental bioconjugation studies to the development of next-generation therapeutics. The protocols and diagrams provided in this guide serve as a starting point for the successful implementation of this compound in your research endeavors.

References

An In-depth Technical Guide to Amino-PEG9-Amine (CAS: 474082-35-4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amino-PEG9-Amine is a discrete polyethylene glycol (dPEG®) linker possessing two primary amine functional groups at each end of a nine-unit ethylene glycol chain. This homobifunctional linker is a valuable tool in bioconjugation, drug delivery, and nanotechnology. Its hydrophilic nature enhances the solubility and stability of conjugated molecules, while the terminal amines provide reactive sites for covalent attachment to a variety of substrates. This technical guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols for the effective utilization of this compound in research and development.

Physicochemical Properties

This compound is a well-defined compound with consistent purity and molecular weight, crucial for reproducible results in bioconjugation and drug development. The key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 474082-35-4 | [1][2][3] |

| Chemical Formula | C20H44N2O9 | [1][2] |

| Molecular Weight | 456.58 g/mol | |

| Purity | Typically >95% | |

| Appearance | White to off-white solid or viscous oil | |

| Solubility | Soluble in water and most organic solvents | |

| Storage Conditions | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C, dry and protected from light. |

Core Applications

The bifunctional nature of this compound makes it a versatile linker for a multitude of applications in the life sciences. The central PEG chain imparts hydrophilicity to the final conjugate, which can improve solubility, reduce aggregation, and decrease immunogenicity.

Bioconjugation and Crosslinking

The two primary amine groups can react with various functional groups, such as carboxylic acids and their activated esters (e.g., N-hydroxysuccinimide esters), to form stable amide bonds. This allows for the crosslinking of proteins, peptides, and other biomolecules.

Drug Delivery and Antibody-Drug Conjugates (ADCs)

In drug delivery, this compound can be used to link therapeutic agents to targeting moieties like antibodies or peptides. This is a key application in the development of ADCs, where the PEG linker can enhance the pharmacokinetic properties of the conjugate.

Nanoparticle Functionalization

The surface of nanoparticles can be modified with this compound to improve their biocompatibility and circulation time in biological systems. The terminal amines also provide a handle for the subsequent attachment of targeting ligands or therapeutic molecules.

PROTACs Development

This compound serves as a PEG-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.

Experimental Protocols

The following are detailed methodologies for common applications of this compound. These protocols are general guidelines and may require optimization for specific applications.

Amide Coupling via NHS Ester Chemistry

This protocol describes the reaction of this compound with a molecule containing an N-hydroxysuccinimide (NHS) ester. This is a common method for labeling proteins and other biomolecules.

Materials:

-

This compound

-

NHS ester-functionalized molecule

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a stock solution of the NHS ester-functionalized molecule in anhydrous DMF or DMSO.

-

Prepare a stock solution of this compound in PBS.

-

In a reaction vessel, add the desired amount of the molecule to be conjugated (e.g., protein in PBS).

-

Slowly add the NHS ester stock solution to the reaction vessel while gently stirring. A 10- to 20-fold molar excess of the NHS ester is a common starting point.

-

Add the this compound stock solution. The molar ratio of the reactants should be optimized for the specific application.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2-4 hours at 4°C.

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

-

Purify the conjugate using a desalting column to remove excess reagents.

Two-Step EDC/NHS Coupling to Carboxylic Acids

This protocol is for conjugating this compound to a molecule containing a carboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This two-step process minimizes self-conjugation.

Materials:

-

This compound

-

Carboxylic acid-containing molecule

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine)

-

Desalting column

Procedure:

-

Equilibrate EDC, NHS, and other reagents to room temperature.

-

Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

-

Add EDC and NHS to the carboxylic acid solution. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the carboxylic acid.

-

Incubate for 15 minutes at room temperature to activate the carboxyl groups.

-

Optional: Remove excess EDC and byproducts using a desalting column equilibrated with the Coupling Buffer.

-

Dissolve this compound in the Coupling Buffer.

-

Add the this compound solution to the activated carboxylic acid solution.

-

Incubate for 2 hours at room temperature.

-

Quench the reaction by adding the quenching solution.

-

Purify the conjugate using a desalting column.

Conclusion

This compound is a highly versatile and well-defined homobifunctional linker that offers significant advantages in bioconjugation, drug delivery, and materials science. Its discrete PEG chain provides a balance of hydrophilicity and spacer length, enabling the creation of stable and effective conjugates. The experimental protocols provided in this guide serve as a starting point for researchers to harness the full potential of this valuable chemical tool. As with any chemical reagent, appropriate safety precautions should be taken, and optimization of reaction conditions is recommended for achieving the desired outcome in specific applications. All products are intended for research and development purposes only and are not for use in humans or animals.

References

In-Depth Technical Guide to NH2-PEG9-NH2: Molecular Weight and Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Amino-PEG9-Amine (NH2-PEG9-NH2), with a primary focus on its molecular weight. It includes detailed experimental protocols for molecular weight determination and explores its application as a flexible linker in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical Data

NH2-PEG9-NH2 is a monodisperse polyethylene glycol (PEG) derivative, meaning it consists of a single, well-defined molecular entity rather than a mixture of different chain lengths. This characteristic is crucial for applications requiring high precision and homogeneity. The quantitative data for this compound is summarized below.

| Property | Value | Source |

| Molecular Weight (MW) | 456.6 g/mol | [1][2] |

| Molecular Formula | C₂₀H₄₄N₂O₉ | [1] |

| Structure | Amine-(CH₂CH₂O)₉-Amine | |

| Purity | ≥95% | [1][2] |

| Synonyms | This compound, PEG9 Diamine |

Experimental Protocols for Molecular Weight Determination

Accurate determination of the molecular weight of PEG derivatives is essential for quality control and ensuring the precise stoichiometry of bioconjugation reactions. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful and widely used technique for this purpose.

Protocol: Molecular Weight Determination by MALDI-TOF MS

This protocol outlines the general steps for determining the molecular weight of NH2-PEG9-NH2.

1. Materials and Reagents:

-

NH2-PEG9-NH2 sample

-

Matrix solution: α-cyano-4-hydroxycinnamic acid (CHCA) at 10 mg/mL in 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).

-

Cationizing agent: Sodium trifluoroacetate (NaTFA) at 1 mg/mL in ethanol.

-

Solvent: High-purity ethanol and deionized water.

-

MALDI target plate (ground steel).

-

Micropipettes.

2. Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the NH2-PEG9-NH2 sample in deionized water.

-

In a microcentrifuge tube, mix the sample solution, matrix solution, and cationizing agent. A common volumetric ratio is 1:10:1 (sample:matrix:cationizing agent).

3. Spotting and Crystallization:

-

Pipette 0.5–1.0 µL of the final mixture onto a spot on the MALDI target plate.

-

Allow the droplet to air-dry completely at room temperature. This process, known as the dried-droplet method, co-crystallizes the analyte with the matrix.

4. Mass Spectrometry Analysis:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire spectra in positive ion mode. The laser energy should be optimized to achieve good signal intensity while minimizing fragmentation.

-

The instrument will detect the sodiated molecule ([M+Na]⁺), and its mass-to-charge ratio (m/z) will be used to determine the molecular weight.

5. Data Analysis:

-

The resulting spectrum will show a distinct peak corresponding to the molecular weight of the monodisperse NH2-PEG9-NH2.

-

The expected m/z value would be approximately 479.6 (456.6 for the molecule + 23 for sodium - 1 for the abstracted proton).

Applications in Drug Development: The Role of the PEG9 Linker

NH2-PEG9-NH2 is a homo-bifunctional linker, meaning it has two identical reactive groups (primary amines) at either end. These amine groups can readily react with activated carboxylic acids (e.g., NHS esters) to form stable amide bonds, making this molecule an ideal crosslinker or spacer in bioconjugation. Its flexibility and hydrophilicity, conferred by the nine ethylene glycol units, are highly advantageous in the design of complex therapeutics like ADCs and PROTACs.

Workflow for ADC Development using a PEG Linker

Antibody-Drug Conjugates (ADCs) utilize linkers to attach a potent cytotoxic payload to a monoclonal antibody (mAb) that targets cancer cells. A PEG linker like NH2-PEG9-NH2 can enhance the solubility and stability of the ADC.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by bringing it into proximity with an E3 ubiquitin ligase. The linker is a critical component that governs the formation and stability of the ternary complex (POI-PROTAC-E3 ligase). A flexible PEG9 linker can provide the optimal length and spatial orientation to facilitate this interaction.

References

Synthesis and Characterization of Amino-PEG9-Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Amino-PEG9-Amine, a discrete polyethylene glycol (PEG) linker widely utilized in bioconjugation, drug delivery, and nanotechnology.[1] This document details a representative synthesis protocol, extensive characterization methods, and key applications. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to ensure clarity and reproducibility for researchers in the field.

Introduction

This compound (1,29-diamino-10,13,16,19,22-pentaoxa-nonacosane) is a bifunctional linker featuring two primary amine groups at either end of a nine-unit ethylene glycol chain.[1][2] The hydrophilic PEG backbone enhances the solubility and biocompatibility of conjugated molecules, making it an invaluable tool in the development of therapeutics such as antibody-drug conjugates (ADCs) and for the surface modification of nanoparticles.[1] The terminal amine groups provide reactive handles for conjugation to carboxylic acids, NHS esters, and other carbonyl-containing moieties.[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from nonaethylene glycol. A common and effective strategy involves the conversion of the terminal hydroxyl groups to a more reactive leaving group, followed by nucleophilic substitution with an azide, and finally, reduction to the desired primary amines. This method ensures high purity and yield of the final product.

Experimental Protocol: A Representative Synthesis

This protocol is a representative example based on established chemical transformations for the synthesis of amino-terminated polyethylene glycols.

Step 1: Tosylation of Nonaethylene Glycol

-

To a solution of nonaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (2.5 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ditosylated PEG intermediate.

Step 2: Azidation of Ditosylated Nonaethylene Glycol

-

Dissolve the ditosylated PEG from the previous step in dimethylformamide (DMF).

-

Add sodium azide (5 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 24 hours.

-

Monitor the reaction by TLC or infrared (IR) spectroscopy (disappearance of the tosylate peaks and appearance of the azide peak at ~2100 cm⁻¹).

-

After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous mixture with DCM or ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the diazido-PEG intermediate.

Step 3: Reduction of Diazido-Nonaethylene Glycol to this compound

-

Dissolve the diazido-PEG in a suitable solvent such as methanol or tetrahydrofuran (THF).

-

Add a reducing agent, such as triphenylphosphine (3 equivalents) followed by water, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

For the triphenylphosphine method, stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by IR spectroscopy (disappearance of the azide peak).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by an appropriate method, such as column chromatography or precipitation, to yield the final this compound.

Characterization of this compound

Thorough characterization is crucial to ensure the purity and structural integrity of the synthesized this compound. The following table summarizes the key analytical techniques and expected results.

| Parameter | Method | Typical Specification |

| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | 456.58 g/mol |

| Purity | High-Performance Liquid Chromatography (HPLC) | ≥95% |

| Appearance | Visual Inspection | Colorless to light yellow liquid |

| Identity | ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Conforms to the expected structure |

| Functional Group Confirmation | Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of N-H and C-N stretching, absence of azide peak |

| Storage Condition | 2-8°C, protect from light |

Representative Analytical Data

¹H NMR (CDCl₃, 400 MHz):

-

δ 3.65 (m, 32H, -O-CH₂-CH₂-O-)

-

δ 3.55 (t, 4H, -CH₂-CH₂-NH₂)

-

δ 2.85 (t, 4H, -CH₂-NH₂)

-

δ 1.5-2.0 (br s, 4H, -NH₂)

Mass Spectrometry (ESI-MS):

-

Calculated for C₂₀H₄₄N₂O₉: 456.30

-

Observed [M+H]⁺: 457.31

Applications in Drug Development

This compound is a versatile linker with numerous applications in the pharmaceutical and biotechnology industries.

-

Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound allows for the conjugation of cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.

-

PROTACs: It can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.

-

Nanoparticle Functionalization: The amine groups can be used to surface-modify nanoparticles, improving their biocompatibility, stability, and circulation time in vivo.

-

Hydrogel Formation: This linker can be used in the formation of biocompatible hydrogels for applications in tissue engineering and controlled drug release.

Experimental and Logical Diagrams

Synthesis Workflow

Caption: Synthetic route for this compound.

Application in ADC Development

Caption: Role of this compound in ADC formation.

Conclusion

This compound is a critical component in modern bioconjugation and drug delivery systems. Its well-defined structure, hydrophilicity, and reactive terminal groups provide a versatile platform for the development of advanced therapeutics and nanomaterials. The synthetic and characterization protocols outlined in this guide offer a foundational understanding for researchers aiming to utilize this valuable linker in their work.

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers and Their Function

For Researchers, Scientists, and Drug Development Professionals

In the transformative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from traditional occupancy-driven inhibitors to event-driven catalysts of protein elimination.[1] These heterobifunctional molecules are meticulously designed with three components: a ligand to engage a target protein of interest (POI), a second ligand to recruit an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2] While the ligands dictate specificity, the linker is an active and critical modulator of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[2][3] This guide provides a detailed exploration of the PROTAC linker's function, design principles, and the key experimental methodologies used to evaluate its impact.

The Core Function of the PROTAC Linker

The fundamental role of the linker is to bridge the POI and the E3 ligase, thereby enabling the formation of a productive ternary complex (POI-PROTAC-E3 ligase).[] The stability and geometry of this complex are paramount, as they dictate the efficiency of ubiquitin transfer from the E2-conjugating enzyme to the POI. Once polyubiquitinated, the POI is recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.

The linker's characteristics—including its length, chemical composition, rigidity, and attachment points—profoundly influence this process. An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex. Beyond its role in ternary complex formation, the linker significantly impacts the molecule's physicochemical properties, such as solubility and cell permeability, which are crucial for its drug-like attributes and overall performance.

Classification and Properties of PROTAC Linkers

PROTAC linkers are generally categorized by their flexibility and chemical makeup, with the most prevalent types being alkyl and polyethylene glycol (PEG) chains. The selection of a linker type is a critical design choice, often requiring empirical optimization for each specific POI and E3 ligase pair.

Flexible Linkers

Flexible linkers are the most common, particularly in early-stage PROTAC development, due to their synthetic accessibility.

-

Alkyl Chains : These simple hydrocarbon chains offer significant conformational flexibility. While synthetically straightforward, they are typically hydrophobic, which can negatively affect the solubility of the final PROTAC molecule.

-

Polyethylene Glycol (PEG) Chains : Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC. Approximately 54% of reported PROTACs utilize PEG linkers. The flexibility of PEG linkers can also be advantageous, as they can adopt folded conformations that may shield the PROTAC's polar surface area, facilitating passage across the cell membrane.

Rigid Linkers

Rigid linkers incorporate conformational constraints, which can pre-organize the PROTAC into a bioactive conformation that is favorable for ternary complex formation. This can reduce the entropic penalty of binding and lead to more potent degradation.

-

Cyclic Structures : Moieties such as piperazine, piperidine, or other cycloalkanes are used to introduce rigidity while also potentially enhancing metabolic stability and water solubility.

-

Alkynes and Triazoles : The linear geometry of alkynes and the planarity of triazole rings, often formed via copper-catalyzed "click chemistry," provide significant conformational restriction. This modular "click chemistry" approach also allows for the efficient assembly of PROTAC libraries for rapid optimization.

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved). The optimization of the linker is an empirical process that involves systematically varying its length and composition to improve these values.

Table 1: Impact of Linker Length on TBK1 Degradation

This table summarizes data for a series of PROTACs targeting Tank-binding kinase 1 (TBK1), illustrating that a minimum linker length is required for activity, with an optimal length achieving the highest potency.

| Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |

| Alkyl/Ether | < 12 | No degradation | - | |

| Alkyl/Ether | 12 | Submicromolar | - | |

| Alkyl/Ether | 21 | 3 | 96 | |

| Alkyl/Ether | 29 | 292 | 76 |

Table 2: Impact of Linker Composition on CRBN Degradation

This table shows how altering the atomic composition of a linker, while maintaining a similar length, can dramatically affect degradation efficacy.

| Linker Composition | Linker Length (atoms) | CRBN Degradation in HEK293T cells | Reference |

| Alkyl | 9 | Concentration-dependent decrease | |

| PEG | 3 PEG units (~9 atoms) | Weak degradation |

Key Experimental Protocols

Validating the function of a PROTAC and the efficacy of its linker requires a suite of biophysical and cell-based assays.

Ternary Complex Formation Assay (NanoBRET™)

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to detect protein-protein interactions in living cells, making it highly suitable for studying PROTAC-induced ternary complex formation.

Methodology:

-

Cell Line and Plasmids : Utilize a suitable human cell line (e.g., HEK293T). Create or obtain expression vectors for the POI fused to NanoLuc® luciferase (the energy donor) and an E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (the energy acceptor).

-

Cell Transfection : Co-transfect the cells with the donor (e.g., POI-NLuc) and acceptor (e.g., HaloTag-E3) plasmids.

-

Labeling : Add the HaloTag® NanoBRET® 618 Ligand to the cells, which will fluorescently label the HaloTag®-E3 ligase fusion protein.

-

PROTAC Treatment : Treat the cells with varying concentrations of the PROTAC degrader.

-

Substrate Addition : Add the Nano-Glo® substrate for the NanoLuc® luciferase.

-

Signal Detection : Measure both the donor emission (e.g., ~460 nm) and the acceptor emission (e.g., ~618 nm) using a microplate reader.

-

Data Analysis : Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in this ratio indicates the formation of the ternary complex.

In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to facilitate the ubiquitination of its target protein in a reconstituted system.

Methodology:

-

Reagent Preparation : Thaw all purified components on ice: E1 activating enzyme, E2 conjugating enzyme, E3 ligase complex (e.g., CRL4-CRBN), the POI, ubiquitin (often biotinylated for detection), and ATP.

-

Master Mix Assembly : Prepare a master mix containing 10X Ubiquitination Buffer, ATP, E1, E2, Ubiquitin, and the POI to ensure consistency.

-

Reaction Setup : In separate tubes, combine the master mix with the E3 ligase complex. Add the PROTAC (dissolved in DMSO) or a DMSO vehicle control. Include control reactions, such as "No E1" or "No E3," to confirm dependency.

-

Incubation : Incubate the reactions at 30°C for a specified time (e.g., 60-90 minutes) to allow for ubiquitination.

-

Quenching : Stop the reaction by adding SDS-PAGE loading buffer.

-

Detection via Western Blot :

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Incubate the membrane with a primary antibody against the POI. This will detect the unmodified POI as well as a "ladder" of higher molecular weight bands corresponding to mono- and poly-ubiquitinated species.

-

Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.

-

Protein Degradation Assay (Western Blot)

This is the most common method to directly quantify the reduction in target protein levels within cells after PROTAC treatment.

Methodology:

-

Cell Culture and Treatment : Seed cells in culture plates and allow them to adhere. Treat the cells with a dose-response of the PROTAC compound for a specified duration (e.g., 18-24 hours).

-

Cell Lysis : Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer : Load equal amounts of total protein from each sample onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

-

Immunoblotting :

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the POI.

-

Incubate with a primary antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize the data.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection and Analysis :

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the loading control for each sample.

-

Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

-

Conclusion

The linker is an indispensable component of PROTAC design, acting as far more than a simple tether. Its length, composition, and rigidity are critical parameters that must be carefully optimized to ensure the formation of a stable and productive ternary complex, leading to efficient protein degradation. While flexible linkers like alkyl and PEG chains have been widely used due to their synthetic tractability, there is a clear trend towards the rational design of more rigid and functional linkers to enhance potency, selectivity, and drug-like properties. The systematic evaluation of these linker properties, using the detailed biophysical and cellular assays described herein, is essential for advancing the development of the next generation of potent and selective PROTAC-based therapeutics.

References

A Technical Guide to the Chemical Properties of Polyethylene Glycol (PEG) Amines

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core chemical properties of amine-terminated polyethylene glycol (PEG-NH2), a class of polymers critical to modern drug delivery, bioconjugation, and materials science. Understanding these properties is paramount for the rational design and successful application of PEGylated molecules.

Core Chemical Properties

Polyethylene glycol amines are characterized by the presence of one or more primary amine groups (—NH2) at the terminus of a flexible, hydrophilic polyether chain. This unique structure imparts a combination of properties from both the PEG backbone and the reactive amine functionality.

1.1. Structure and Reactivity The terminal primary amine group is the primary site of reactivity. It behaves as a nucleophile and can readily react with various electrophilic functional groups to form stable covalent bonds. This reactivity is the foundation of PEGylation technology, enabling the conjugation of PEG chains to proteins, peptides, nanoparticles, and small-molecule drugs.[1]

Common conjugation reactions include:

-

Amide Bond Formation: Reaction with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide linkage. This is one of the most widely used methods for PEGylating biomolecules.[2]

-

Imine Formation: Reaction with aldehydes or ketones to form an imine (Schiff base), which can be subsequently reduced to a more stable secondary amine linkage.[2]

The reaction of PEG amines with NHS esters is most efficient at a pH range of 7-8, while the activation of carboxyl groups with EDC and NHS is best performed at a lower pH of 4.5-7.2.[3]

1.2. Basicity and pKa The pKa of the terminal ammonium group (—NH3+) determines the protonation state of the amine at a given pH and is crucial for its nucleophilic reactivity. In solution, the pKa of primary amines on PEG chains typically falls within the range of 9 to 11.[4] For instance, bis(3-aminopropyl) terminated PEG (also known as Jeffamine) was found to have a pKa of 9.7 in solution at 25°C. This means that at physiological pH (~7.4), a significant portion of the amine groups will be protonated, reducing their reactivity as nucleophiles. Therefore, bioconjugation reactions are often performed at a pH of 8 or higher to ensure a sufficient concentration of the deprotonated, reactive amine.

1.3. Solubility and Stability The PEG backbone renders these polymers highly soluble in water and other polar solvents. This property is fundamental to their use in drug delivery, as it can enhance the solubility of hydrophobic drugs. PEG amines are soluble in water, aqueous buffers, and many organic solvents like DMF, DMSO, chloroform, and methylene chloride. They are generally less soluble in alcohols and toluene and insoluble in diethyl ether.

PEG itself is stable to heat, acid, and alkali. However, the overall stability of PEG derivatives can be influenced by storage conditions. Aging of PEG solutions can be accelerated by heat, light, and oxygen, leading to a decrease in pH and an increase in ionic strength due to oxidative degradation. For long-term storage, PEG amine products should be kept in a freezer at -15°C or lower, under an inert atmosphere of nitrogen or argon, and protected from light.

Quantitative Data Summary

The following tables summarize key quantitative properties of PEG amines, compiled from various sources.

Table 1: Physicochemical Properties of Amine-Terminated PEG

| Property | Value / Description | Source(s) |

| pKa (in solution) | 9.0 - 11.0 | |

| 9.7 (for bis(3-aminopropyl) terminated PEG) | ||

| Appearance | White/off-white powder or wax-like solid (for low MW) | |

| Density | ~1.125 g/mL | |

| Melting Point (°C) | Varies with molecular weight. e.g., ~49-54°C for Mn ~1,500-10,000 | |

| Storage Temperature | ≤ -15°C for long-term storage |

Table 2: Solubility Profile of Amine-Terminated PEG

| Solvent | Solubility | Source(s) |

| Water / Aqueous Buffers | Soluble / Very Soluble | |

| Methylene Chloride / Chloroform | Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethylsulfoxide (DMSO) | Soluble | |

| Ethanol / Alcohols | Soluble / Less Soluble | |

| Toluene | Less Soluble (solubility increases with temperature) | |

| Diethyl Ether | Insoluble |

Experimental Protocols

3.1. Protocol for pKa Determination by Potentiometric Titration

This protocol describes the determination of the pKa of a PEG amine in an aqueous solution.

Materials:

-

Amine-terminated PEG sample

-

0.1 M Hydrochloric acid (HCl) solution, standardized

-

0.1 M Sodium hydroxide (NaOH) solution, standardized

-

Deionized (DI) water, CO2-free

-

pH meter with a combination glass electrode, calibrated with standard buffers (pH 4, 7, 10)

-

Magnetic stirrer and stir bar

-

Burette (10 mL or 25 mL)

-

Beaker (100 mL)

Methodology:

-

Sample Preparation: Accurately weigh a known amount of the amine-terminated PEG and dissolve it in a specific volume (e.g., 50 mL) of CO2-free DI water in the beaker.

-

Initial pH Adjustment: Place the beaker on the magnetic stirrer and immerse the calibrated pH electrode. Add a known excess volume of 0.1 M HCl to the solution to ensure all amine groups are fully protonated. Record the initial pH.

-

Titration: Begin stirring the solution gently. Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 or 0.2 mL) from the burette.

-

Data Recording: After each addition of NaOH, allow the pH reading to stabilize and record the pH value and the total volume of NaOH added.

-

Endpoint Determination: Continue the titration until the pH has risen significantly past the expected equivalence point (e.g., to pH 11-12).

-

Data Analysis:

-

Plot the measured pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV vs. V).

-

The volume of NaOH required to neutralize half of the excess protonated amine is Veq/2.

-

Find the pH on the titration curve that corresponds to the volume Veq/2. According to the Henderson-Hasselbalch equation, at this half-equivalence point, the pH is equal to the pKa of the conjugate acid (R-NH3+).

-

Visualizations

4.1. Workflow for Protein PEGylation

The following diagram illustrates a common workflow for conjugating an amine-terminated PEG to a protein via an NHS-ester reaction.

Caption: Workflow for protein PEGylation using EDC/NHS chemistry.

4.2. Logical Relationship of PEG Amine Properties

This diagram shows the relationship between the fundamental structure of a PEG amine and its key chemical properties and applications.

Caption: Interrelation of PEG amine structure, properties, and applications.

References

A Technical Guide to Surface Functionalization with PEG Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the surface functionalization of materials with amine-terminated polyethylene glycol (PEG-amine). This process, a cornerstone in biomaterial and drug delivery development, is critical for enhancing biocompatibility, improving stability, and prolonging the circulation half-life of various substrates. This guide delves into the fundamental chemistries, experimental protocols, and quantitative analysis techniques essential for successful surface modification.

Core Principles of PEG-Amine Functionalization

Polyethylene glycol (PEG) is a hydrophilic, non-toxic, and biocompatible polymer.[1] When covalently attached to a surface, a process known as PEGylation, it confers several advantageous properties. The primary objectives of surface functionalization with PEG are to enhance the pharmacokinetic and pharmacodynamic profiles of the modified material.[1]

Key Benefits of PEGylation:

-

Reduced Immunogenicity: The PEG layer can mask antigenic sites on a surface, thereby decreasing the likelihood of an immune response.[1]

-

Increased Stability: PEG chains protect the underlying material from enzymatic degradation.[1]

-

Enhanced Solubility: The hydrophilic nature of PEG significantly improves the solubility of hydrophobic materials.[1]

-

Prolonged Circulation Half-Life: The increased hydrodynamic size of a PEGylated entity reduces its renal clearance, leading to a longer circulation time in the bloodstream.

-

Reduced Nonspecific Protein Binding: Functionalization of surfaces with PEG spacers significantly minimizes the nonspecific binding of proteins.

The effectiveness of these benefits is largely dependent on the molecular weight (MW) and surface density of the grafted PEG chains. A higher MW and optimal surface density generally lead to more effective shielding of the surface.

Chemistry of PEG-Amine Surface Functionalization

The covalent attachment of PEG-amines to a surface is typically achieved by targeting specific functional groups on the substrate. The most common strategies involve the reaction of the terminal amine group of the PEG chain with an activated functional group on the surface, or vice versa.

Targeting Carboxylated Surfaces with PEG-Amine

A prevalent method for attaching PEG-amines is through the formation of a stable amide bond with a carboxylated surface. This is a two-step process that utilizes carbodiimide chemistry, often with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to enhance efficiency.

The general reaction scheme is as follows:

-

Activation of Carboxyl Groups: The carboxyl groups on the surface are activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of NHS. This forms a semi-stable NHS ester.

-

Amine Coupling: The activated NHS ester readily reacts with the primary amine of the PEG-amine to form a stable amide linkage, releasing NHS as a byproduct.

This reaction is most efficient when the activation step is performed at a pH of 4.5-7.2, and the subsequent amine reaction is carried out at a pH of 7-8.

Targeting Amine-Functionalized Surfaces with NHS-Ester Activated PEG

Alternatively, if the surface presents primary amine groups, an amine-reactive PEG derivative, such as a PEG-NHS ester, can be used. This is a direct, one-step reaction where the NHS ester of the PEG molecule reacts with the surface amines to form a stable amide bond. This reaction is typically performed in a buffer with a pH of 7-9.

Quantitative Data on PEGylated Surfaces

The quantitative characteristics of the PEG layer, such as molecular weight and surface density, are critical determinants of the functional outcome. Below are tables summarizing key quantitative data from various studies.

| PEG Molecular Weight (kDa) | Effect on Protein Adsorption | Reference |

| < 5 | Significant decrease in protein adsorption as MW increases | |

| ≥ 5 | Plateau in the reduction of protein adsorption |

| PEG Molecular Weight (kDa) | Circulation Half-Life of Micelles (minutes) | Reference |

| 5 | 4.6 | |

| 10 | 7.5 | |

| 20 | 17.7 |

| Method for Quantifying PEG Surface Density | Principle | Reference |

| Fluorescence Assay (Fluorescamine) | Reacts with unreacted primary amines of PEG-NH2 in solution to yield a fluorescent product. Measures the amount of PEG-amine that did not bind to the surface. | |

| Fluorescence Assay (FITC-labeling) | Fluorescein isothiocyanate (FITC) reacts with the terminal amine groups of the grafted PEG chains. The fluorescence intensity is proportional to the number of "active" amine groups on the surface. | |

| UV-Vis Spectroscopy (Ninhydrin Assay) | Ninhydrin reacts with unreacted primary amines of PEG-NH2 in solution to produce a colored product that can be quantified by UV-Vis spectroscopy. | |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | The terminal amine groups of the grafted PEG are coupled with a ligand that chelates a metal ion (e.g., Cu2+). The amount of metal is then quantified by ICP-MS. | |

| Thermogravimetric Analysis (TGA) | Measures the mass loss of the PEGylated material upon heating, which can be correlated to the amount of grafted PEG. This method is typically limited to inorganic materials. |

Experimental Protocols

Detailed methodologies are crucial for reproducible surface functionalization. The following are protocols for the key reactions described.

Protocol for Coupling PEG-Amine to a Carboxylated Surface

This protocol is adapted from a two-step coupling reaction using EDC and NHS.

Materials:

-

Carboxylated surface

-

PEG-amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: MES buffer (or other non-amine, non-carboxyl buffer), pH 5-6

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other non-amine buffers like HEPES, borate, or carbonate buffer.

-

Quenching solution: Dithiothreitol (DTT) for quenching EDC (optional, if washing is not feasible)

-

Final Quenching Buffer: Hydroxylamine or an amine-containing buffer (e.g., Tris or glycine)

-

Dry, water-miscible organic solvent (e.g., DMSO or DMF) for preparing stock solutions

Procedure:

-

Equilibrate EDC, NHS/sulfo-NHS, and PEG-amine to room temperature.

-

Prepare a stock solution of the PEG-amine in DMSO or DMF.

-

Add EDC and NHS/sulfo-NHS to the carboxylated surface in the Activation Buffer.

-

Incubate for 15 minutes at room temperature to activate the surface carboxyl groups.

-

If the surface cannot be washed, add DTT to quench the EDC. Otherwise, wash the surface with the Conjugation Buffer to remove excess EDC and NHS.

-

Add the PEG-amine solution (prepared in Conjugation Buffer) to the activated surface.

-

Incubate for 2 hours at room temperature.

-

Quench the reaction by adding the Final Quenching Buffer (e.g., hydroxylamine) to hydrolyze any unreacted NHS esters.

Protocol for Coupling NHS-Ester PEG to an Amine-Functionalized Surface

This protocol is for the direct reaction of an NHS-activated PEG with a surface containing primary amines.

Materials:

-

Amine-functionalized surface

-

PEG-NHS Ester

-

Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0

-

Water-miscible organic solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching Buffer: Tris-buffered saline (TBS) or a buffer containing glycine or another primary amine.

Procedure:

-

Allow the PEG-NHS Ester to warm to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the required amount of PEG-NHS Ester in DMSO or DMF to prepare a stock solution. Do not store the stock solution as the NHS-ester group hydrolyzes quickly.

-

If the amine-functionalized sample is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into an amine-free buffer (e.g., PBS) via dialysis or desalting.

-

Add the PEG-NHS Ester stock solution to the amine-functionalized surface in the amine-free buffer. The final concentration of the organic solvent should be less than 10%.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Quench the reaction by adding the Quenching Buffer to consume any unreacted PEG-NHS Ester.

-

Remove unreacted PEG-NHS Ester by dialysis or gel filtration.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in surface functionalization with PEG amines.

Caption: A generalized workflow for surface functionalization with PEG amines.

Caption: Reaction pathway for attaching PEG-amines to carboxylated surfaces.

Caption: Reaction pathway for attaching PEG-NHS esters to amine surfaces.

References

The Crucial Link: An In-depth Technical Guide to Linker Technology in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy, offering the promise of "magic bullets" that selectively deliver potent cytotoxic agents to tumor cells. Central to the success of these complex biotherapeutics is the linker, a critical component that bridges the monoclonal antibody (mAb) to its cytotoxic payload. The choice of linker technology profoundly influences the ADC's stability, pharmacokinetics, efficacy, and toxicity profile. This technical guide provides a comprehensive exploration of the core principles of ADC linker technology, with a focus on cleavable and non-cleavable linkers, their mechanisms of action, and the experimental methodologies used for their characterization.

The Dichotomy of Linker Technology: Cleavable vs. Non-Cleavable Linkers

The fundamental distinction in linker technology lies in the mechanism of payload release. This choice dictates not only where and when the cytotoxic drug is liberated but also the potential for off-target toxicity and the "bystander effect."

Cleavable Linkers: These linkers are designed to be stable in the systemic circulation and to undergo cleavage to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. This targeted release mechanism is crucial for maximizing on-target toxicity while minimizing systemic side effects.[1] More than 80% of clinically approved ADCs utilize cleavable linkers.[2]

Non-Cleavable Linkers: In contrast, non-cleavable linkers do not possess a specific chemical trigger for cleavage. The release of the payload is dependent on the complete lysosomal degradation of the antibody component of the ADC.[3][4] This generally leads to higher plasma stability and a reduced risk of off-target toxicity.[5] However, the active drug is released with an attached amino acid residue from the antibody, which may impact its cell permeability and cytotoxic activity.

Mechanisms of Action: A Closer Look at Payload Release

The diverse chemistries of ADC linkers have given rise to a variety of sophisticated payload release mechanisms.

Cleavable Linker Release Mechanisms

Cleavable linkers can be broadly categorized into three main types based on their cleavage trigger:

-

Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is recognized and cleaved by proteases, such as cathepsins, which are overexpressed in the lysosomal compartments of tumor cells. The most common example is the valine-citrulline (Val-Cit) dipeptide linker.

-

pH-Sensitive Linkers: These linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). Hydrazone linkers are a classic example of this type.

-

Glutathione-Sensitive Linkers: These linkers utilize the significant difference in the concentration of the reducing agent glutathione (GSH) between the intracellular environment (millimolar concentrations) and the systemic circulation (micromolar concentrations). They typically contain a disulfide bond that is readily cleaved by the high intracellular GSH levels.

dot

Caption: Generalized signaling pathway of ADC internalization and payload release.

Non-Cleavable Linker Release Mechanism

The release of the payload from a non-cleavable ADC is a more straightforward, albeit potentially less efficient, process.

dot

Caption: Payload release mechanism for a non-cleavable ADC.

Quantitative Comparison of Linker Technologies

The choice of linker has a quantifiable impact on the performance of an ADC. The following tables summarize key data from various studies, providing a comparative overview of different linker types.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers

| ADC Target | Cell Line | Linker Type | Payload | IC50 (nM) | Reference |

| HER2 | SK-BR-3 (HER2+) | Val-Cit (Cleavable) | MMAE | 1.5 | |

| HER2 | MCF-7 (HER2-) | Val-Cit (Cleavable) | MMAE | >1000 | |

| HER2 | SKBR3 | Non-cleavable PEG-ADC | DM1 | Significantly higher than cleavable | |

| HER2 | SKOV3 | Non-cleavable PEG-ADC | DM1 | Significantly higher than cleavable | |

| CD30 | L540cy | Cleavable | Camptothecin | Potent activity | |

| EpCAM | Various | Cleavable (triglycyl peptide) | Maytansinoid | 5-100 fold lower than non-cleavable in some cell lines | |

| EGFR | Various | Non-cleavable (SMCC) | DM1 | Less active than cleavable counterparts in some models |

Table 2: In Vivo Plasma Stability of Different ADC Linkers

| Linker Type | ADC Model | Animal Model | Plasma Half-life (approx.) | Reference |

| Val-Cit Dipeptide | Trastuzumab-vc-MMAE | Rat | 144 hours (6.0 days) | |

| Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | 230 hours (9.6 days) | |

| Sulfatase-cleavable | - | Mouse | > 7 days | |

| Val-Ala | - | Mouse | Hydrolyzed within 1 hour | |

| Val-Cit | - | Mouse | Hydrolyzed within 1 hour | |

| OHPAS linker | ITC6103RO | Mouse | Stable | |

| VC-PABC linker | ITC6104RO | Mouse | Unstable |

Table 3: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models

| ADC Target | Xenograft Model | Linker Type | Outcome | Reference |

| HER2 | NCI-N87 Gastric Carcinoma | Various linker-payloads | Significant tumor growth inhibition | |

| ICAM1 | CCA Tumor Xenograft | MMAE and DXd linkers | Remarkable tumor growth inhibition | |

| HER-2 | SKOV3 Ovarian Carcinoma | - | Significant tumor growth inhibition | |

| Pancreatic Cancer | Patient-Derived Xenografts | Optimized Linker/Payload | VASTLY improved efficacy | |

| HER2 | NCI-N87 Gastric Cancer | Exolinker | Comparable tumor inhibition to T-DXd |

Experimental Protocols for Linker Characterization

Rigorous and reproducible experimental methods are essential for the development and characterization of ADCs. The following sections provide detailed protocols for key assays used to evaluate linker performance.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard technique for determining the DAR and drug load distribution of cysteine-linked ADCs.

Methodology:

-

System Preparation:

-

HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent.

-

Column: TSKgel Butyl-NPR column or similar.

-

Mobile Phase A: 50 mM Sodium Phosphate with 2M Sodium Chloride, pH 7.0.

-

Mobile Phase B: 80% 50 mM Sodium Phosphate, pH 7.0 / 10% Acetonitrile / 10% Isopropanol.

-

-

Sample Preparation:

-

Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Gradient: Linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 50 minutes.

-

Detection: UV absorbance at 280 nm and 248 nm.

-

-

Data Analysis:

-

Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

-

Calculate the average DAR using the following formula: Average DAR = (Σ(Peak Area_i * DAR_i)) / (Σ(Peak Area_i)) where i represents each DAR species.

-

dot

References

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. mdpi.com [mdpi.com]

- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]

Methodological & Application

Application Notes and Protocols for Protein Bioconjugation using Amino-PEG9-Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of protein-based drugs. PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing its stability, and reducing its immunogenicity.[1][2] Amino-PEG9-Amine is a bifunctional, hydrophilic linker containing two primary amine groups separated by a nine-unit polyethylene glycol chain.[3] This linker is particularly useful for crosslinking proteins or for conjugating proteins to other molecules that possess amine-reactive functional groups, finding applications in the development of antibody-drug conjugates (ADCs), nanoparticle formulations, and other targeted drug delivery systems.[3]

This document provides a detailed protocol for the bioconjugation of proteins using this compound. The primary method described involves a two-step process where the carboxyl groups on the protein are first activated with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then readily reacts with one of the primary amine groups of the this compound linker.

Materials and Reagents

-

Protein of interest (with accessible carboxyl groups)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 50 mM borate buffer, pH 8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

-

Desalting columns or dialysis cassettes for buffer exchange and purification

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Standard laboratory equipment (pipettes, microcentrifuge tubes, rotator, spectrophotometer, etc.)

Experimental Protocols

Part 1: Activation of Protein Carboxyl Groups

This step involves the conversion of carboxyl groups (-COOH) on the protein surface into amine-reactive NHS esters.

-

Protein Preparation: Dissolve the protein of interest in the Activation Buffer to a final concentration of 1-10 mg/mL.[4] If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Activation Buffer using a desalting column or dialysis.

-

Reagent Preparation: Immediately before use, prepare stock solutions of EDC and NHS (or sulfo-NHS) in anhydrous DMF or DMSO. A typical concentration is 100 mM.

-

Activation Reaction:

-

Add a 50- to 100-fold molar excess of EDC and NHS to the protein solution. The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture at room temperature for 15-30 minutes with gentle mixing.

-

Part 2: Conjugation of Activated Protein with this compound

In this step, the amine-reactive NHS-activated protein is conjugated to the this compound linker.

-

Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, and to adjust the pH for the conjugation reaction, perform a rapid buffer exchange of the activated protein solution into the Conjugation Buffer using a desalting column.

-

This compound Addition:

-

Immediately add the this compound linker to the activated protein solution. The molar ratio of linker to protein will determine the extent of conjugation and crosslinking and must be optimized for each specific application. A starting point is a 10- to 50-fold molar excess of the linker over the protein.

-

For creating protein-PEG-protein crosslinks, a lower molar ratio of linker to protein should be used.

-

-

Conjugation Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.

Part 3: Purification of the PEGylated Protein

Purification is essential to remove unreacted PEG linker, quenching reagents, and any protein aggregates.

-

Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted this compound linker and other reaction components.

-

Ion Exchange Chromatography (IEX): IEX can be used to separate PEGylated proteins based on changes in their surface charge.

-

Dialysis: For larger volumes, dialysis can be used to remove small molecule impurities, although it is less effective at removing unreacted PEG linker completely.

Quantitative Data Summary

The following table summarizes typical reaction parameters for amine-reactive PEGylation of proteins, which can serve as a starting point for optimization with this compound.

| Parameter | Typical Range | Reference |

| Protein Concentration | 1 - 10 mg/mL | |

| Molar Excess of PEG Linker | 10 - 50-fold | |

| Reaction pH (Conjugation) | 7.0 - 8.5 | |

| Reaction Time | 30 minutes - 2 hours (RT) or 2 - 24 hours (4°C) | |

| Reaction Temperature | Room Temperature or 4°C |

Characterization of the Conjugate

After purification, the PEGylated protein should be thoroughly characterized:

-

SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and the degree of PEGylation.

-

HPLC (SEC or IEX): To assess the purity of the conjugate and to separate different PEGylated species.

-

Functional Assays: To confirm that the biological activity of the protein is retained after conjugation.

Visualizing the Workflow and Chemistry

Caption: Workflow for the bioconjugation of proteins using this compound.

Caption: Chemical reaction pathway for protein conjugation with this compound.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | Inefficient protein activation | Optimize EDC/NHS molar ratio and reaction time. Ensure reagents are fresh. |

| pH of conjugation buffer is not optimal | Test a range of pH values from 7.0 to 8.5. | |

| Presence of primary amines in buffers | Ensure all buffers are free of primary amines like Tris or glycine. | |

| Protein Aggregation | High protein concentration | Perform the reaction at a lower protein concentration. |

| Hydrophobicity of the linker | While PEG is hydrophilic, aggregation can still occur. Add mild, non-ionic detergents. | |

| Multiple PEGylation Species | High molar excess of PEG linker | Reduce the molar ratio of this compound to protein. |

| Long reaction time | Optimize the incubation time to favor mono-conjugation. |

Conclusion